N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring:
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides under basic conditions.
Nitration: The nitro group is introduced through nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as an inhibitor of enzymes such as carbonic anhydrase, which is relevant in the treatment of diseases like glaucoma and epilepsy.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Used in the development of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of N1-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Molecular Pathways: It may interfere with signaling pathways by modifying the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyrazole Derivatives: Compounds with similar pyrazole rings and trifluoromethyl groups but different substituents on the ring.
Uniqueness
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity that are not present in simpler analogs.
Properties
IUPAC Name |
N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4S/c1-10-9-13(14(15,16)17)19-20(10)8-2-7-18-26(24,25)12-5-3-11(4-6-12)21(22)23/h3-6,9,18H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPMKLIYWWYDKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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